Cas no 162440-05-3 (1-Docosahexaenoyl-sn-glycero-3-phosphocholine (90% Purity))

1-Docosahexaenoyl-sn-glycero-3-phosphocholine (90% Purity) structure
162440-05-3 structure
Product Name:1-Docosahexaenoyl-sn-glycero-3-phosphocholine (90% Purity)
CAS-nummer:162440-05-3
MF:C30H50NO7P
MW:567.694270610809
CID:1064959
PubChem ID:10415542
Update Time:2025-04-20

1-Docosahexaenoyl-sn-glycero-3-phosphocholine (90% Purity) Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Docosahexaenoyl-sn-glycero-3-phosphocholine
    • (7R,13Z,16Z,19Z,22Z,25Z,28Z)-4,7-Dihydroxy-N,N,N-triMethyl-10-oxo-3,5,9-trioxa-4-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-aMiniuM 4-Oxide
    • CHEBI:73873
    • [(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
    • PC(22:6/0:0)
    • LysoPC(22:6n3/0:0)
    • 3,5,9-Trioxa-4-phosphahentriaconta-13,16,19,22,25,28-hexaen-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, [R-(all-Z)]-
    • Lysophosphatidylcholine(22:6/0:0)
    • 1-Docosahexaenoyl-sn-glycero-3-phosphocholine (90% Purity)
    • LMGP01050056
    • Lysophosphatidylcholine(22:6)
    • LPC(22:6n3/0:0)
    • (R)-3-((4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyloxy)-2-hydroxypropyl (2-(trimethylammonio)ethyl) phosphate
    • (2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-2-hydroxypropyl 2-(trimethylammonio)ethyl phosphate
    • 1-docosahexaenoyl-glycero-3-phosphocholine
    • LysoPC(22:6w3/0:0)
    • PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)
    • 162440-05-3
    • LPC(22:6w3/0:0)
    • LPC(22:6)
    • Q27144197
    • LyPC(22:6)
    • LyPC(22:6w3/0:0)
    • LysoPC(22:6/0:0)
    • LysoPC(22:6)
    • LyPC(22:6/0:0)
    • Lysophosphatidylcholine(22:6n3/0:0)
    • 1-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphocholine
    • LysoPC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)
    • lysophosphatidylcholine(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)
    • Lysophosphatidylcholine(22:6w3/0:0)
    • LPC(22:6/0:0)
    • LyPC(22:6n3/0:0)
    • LPC 22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0
    • Lyso(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)
    • LPC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0)
    • LysoPC 22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0
    • PD166815
    • LPC 22:6
    • Inchi: 1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h6-7,9-10,12-13,15-16,18-19,21-22,29,32H,5,8,11,14,17,20,23-28H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-,22-21-/t29-/m1/s1
    • InChI-sleutel: LSOWKZULVQWMLY-APPDJCNMSA-N
    • LACHT: P(=O)([O-])(OC[C@@H](COC(CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)O)OCC[N+](C)(C)C

Berekende eigenschappen

  • Exacte massa: 567.33248993g/mol
  • Monoisotopische massa: 567.33248993g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 39
  • Aantal draaibare bindingen: 24
  • Complexiteit: 846
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 6
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.6
  • Topologisch pooloppervlak: 105Ų

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